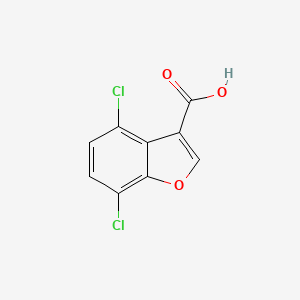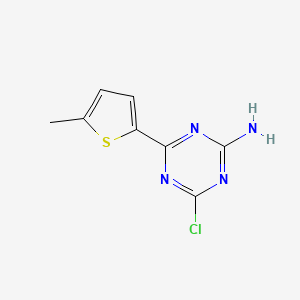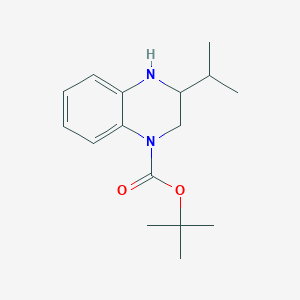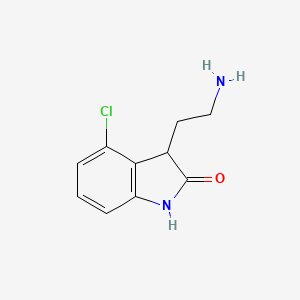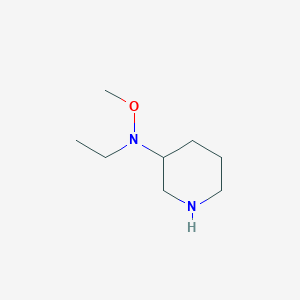
N-Ethyl-N-methoxypiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methoxypiperidin-3-amine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methoxypiperidin-3-amine typically involves the reaction of piperidine derivatives with ethylating and methoxylating agents. One common method includes the alkylation of piperidine with ethyl iodide followed by methoxylation using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N-methoxypiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-methoxypiperidin-3-one.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: N-Ethyl-N-methoxypiperidin-3-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-N-methoxypiperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methoxypiperidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- N-Methyl-N-methoxypiperidin-3-amine
- N-Ethyl-N-hydroxypiperidin-3-amine
- N-Ethyl-N-methoxypyrrolidin-3-amine
Comparison: N-Ethyl-N-methoxypiperidin-3-amine is unique due to its specific ethyl and methoxy substituents on the piperidine ring. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds. For example, the presence of the methoxy group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its hydroxyl or methyl counterparts.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
N-ethyl-N-methoxypiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
RVUFLVNOJAJYQT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCNC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


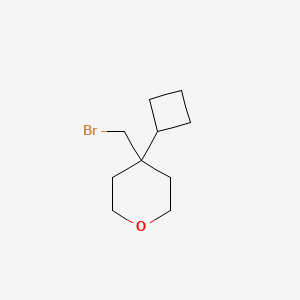


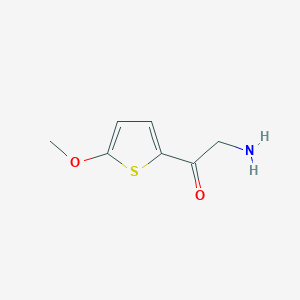
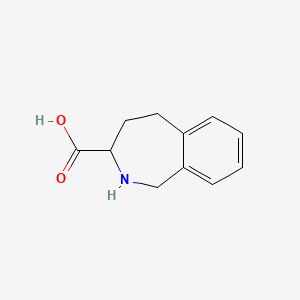
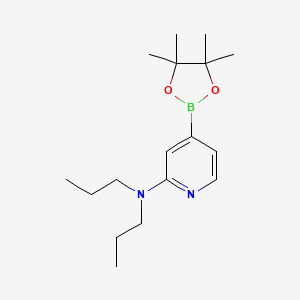
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)


